molecular formula C11H14ClN B13696961 3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine Hydrochloride

3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine Hydrochloride

Cat. No.: B13696961
M. Wt: 195.69 g/mol
InChI Key: LMFGBXUVRLCZLS-UHFFFAOYSA-N
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Description

3-(Bicyclo[420]octa-1,3,5-trien-3-yl)azetidine Hydrochloride is a chemical compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine Hydrochloride typically involves multiple steps. One common route starts with the preparation of the bicyclic core, which can be synthesized from benzocyclobutene. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine Hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine Hydrochloride is unique due to its azetidine ring, which imparts distinct chemical and biological properties compared to other bicyclic compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

3-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)azetidine;hydrochloride

InChI

InChI=1S/C11H13N.ClH/c1-3-9-5-10(4-2-8(1)9)11-6-12-7-11;/h2,4-5,11-12H,1,3,6-7H2;1H

InChI Key

LMFGBXUVRLCZLS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C1C=CC(=C2)C3CNC3.Cl

Origin of Product

United States

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